Cetirizine Methyl Ester
Overview
Description
Cetirizine Methyl Ester is an impurity of Cetirizine . Cetirizine, a second-generation antihistamine and the carboxylated metabolite of hydroxyzine, is a specific, orally active, and long-acting histamine H1-receptor antagonist .
Synthesis Analysis
The anti-histaminic drug cetirizine was synthesized in five linear steps with an overall yield of 50% . All the reactions were very clean and the isolation of products also very easy .Molecular Structure Analysis
Cetirizine Methyl Ester has a molecular formula of C22H27ClN2O3 . Its average mass is 402.914 Da and its monoisotopic mass is 402.171021 Da .Chemical Reactions Analysis
It was found that the carboxylic acid cetirizine readily reacts with sorbitol and glycerol to form monoesters . At a temperature as low as 40 degrees C, more than 1% of the cetirizine content was transformed into a monoester within 1 week using concentrations similar to those used in marketed preparations .Physical And Chemical Properties Analysis
Cetirizine Methyl Ester has a density of 1.2±0.1 g/cm3 . Its boiling point is 508.5±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.9±3.0 kJ/mol . The flash point is 261.3±28.7 °C . The index of refraction is 1.566 . The molar refractivity is 110.8±0.3 cm3 .Scientific Research Applications
1. Cetirizine as an Antihistaminic Drug
- Application Summary : Cetirizine is an antihistaminic drug used for the relief of symptoms of allergic conditions such as rhinitis and chronic urticaria (hives). It is a member of the class of piperazines and has a significant role as an anti-allergic agent, an H1-receptor antagonist, and a xenobiotic .
- Methods of Application : The methodology for the development and validation of cetirizine involves studying its structure, biochemistry, and pharmacology, as well as the rate of its absorption and distribution .
- Results or Outcomes : Cetirizine provides fast relief to the runny nose, itching of the nose or throat, and urticaria (hives). In certain allergic conditions, it is important to co-prescribe cetirizine with paracetamol (PCM), especially in diseases such as allergic rhinitis .
2. Preparation of Fatty Acid Methyl Esters (FAMEs) using Microwave-Assisted Derivatization
- Application Summary : FAMEs are prepared using microwave-assisted derivatization of fatty acids present in yeast samples. This method is 24 times faster than conventional heating methods .
- Methods of Application : The esterification of free/bound fatty acids to FAMEs is completed within 5 minutes using microwave-assisted derivatization .
- Results or Outcomes : The developed method was validated through comparison with a conventional method (hot plate) and through validation with the standard reference material (SRM) 3275-2 omega-3 and omega-6 fatty acids in fish oil .
3. Ester in Nature
- Application Summary : Many esters have characteristic aromas and flavors. For example, ethyl butanoate has a pineapple aroma, and methyl butanoate has an apple aroma .
- Methods of Application : These esters are naturally produced by various plants and fruits. They contribute to the unique flavors and fragrances of these organisms .
- Results or Outcomes : The presence of these esters in nature has led to their use in the food and fragrance industries .
4. Ester in Commercial Use
- Application Summary : Polyester molecules make excellent fibers and are used in many fabrics .
- Methods of Application : Polyesters are synthesized through a condensation reaction between a dicarboxylic acid and a diol .
- Results or Outcomes : The resulting polyester fibers are strong, resistant to stretching and shrinking, quick-drying, and easy to wash .
5. Ester in Organic Reactions
- Application Summary : Esters are used as solvents in organic reactions. For example, ethyl acetate is commonly used .
- Methods of Application : The ester is used as the medium in which the organic reaction takes place .
- Results or Outcomes : The use of esters as solvents can improve the efficiency and selectivity of organic reactions .
6. Ester Hydrolysis
- Application Summary : Esters can undergo hydrolysis to form carboxylic acids .
- Methods of Application : The ester is treated with water in the presence of a strong acid or base .
- Results or Outcomes : The ester is converted into a carboxylic acid and an alcohol .
7. Ester in Perfumes and Flavors
- Application Summary : Many esters have characteristic aromas and flavors. For example, ethyl butanoate has a pineapple aroma, and methyl butanoate has an apple aroma .
- Methods of Application : These esters are synthesized in the lab and added to products to give them a specific flavor or scent .
- Results or Outcomes : The use of these esters in various products enhances their appeal to consumers .
8. Ester in Paints and Coatings
- Application Summary : Esters are used in the production of certain types of paints and coatings .
- Methods of Application : The esters are mixed with other ingredients to form the paint or coating .
- Results or Outcomes : The resulting products have desirable properties such as durability and resistance to weathering .
9. Ester in Plasticizers
- Application Summary : Certain esters are used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity .
- Methods of Application : The esters are mixed with the plastic during its production .
- Results or Outcomes : The resulting plastic has improved properties, making it more useful for various applications .
10. Ester in Biodiesel Production
- Application Summary : Fatty acid methyl esters (FAMEs) are a type of ester that is used in the production of biodiesel .
- Methods of Application : FAMEs are produced by reacting fats and oils with methanol in the presence of a catalyst .
- Results or Outcomes : The resulting biodiesel is a renewable and environmentally friendly fuel source .
11. Ester in Drug Delivery Systems
- Application Summary : Certain esters are used in drug delivery systems to control the release of drugs .
- Methods of Application : The drug is incorporated into the ester, which is then formulated into a delivery system such as a tablet or capsule .
- Results or Outcomes : The resulting drug delivery system allows for controlled release of the drug, improving its effectiveness and reducing side effects .
12. Ester in Organic Synthesis
- Application Summary : Esters are used as intermediates in a wide range of organic synthesis reactions .
- Methods of Application : The ester is used as a starting material or reagent in the synthesis of other organic compounds .
- Results or Outcomes : The use of esters in organic synthesis allows for the production of a wide range of organic compounds .
Safety And Hazards
Future Directions
Cetirizine is a second-generation antihistamine that reduces the natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Cetirizine is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .
properties
IUPAC Name |
methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHNMFDSQCCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine Methyl Ester | |
CAS RN |
83881-46-3 | |
Record name | Cetirizine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CETIRIZINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBM2U5K9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.